molecular formula C10H11N4O4Se B10777951 6-Selenoinosine CAS No. 40093-99-0

6-Selenoinosine

Cat. No.: B10777951
CAS No.: 40093-99-0
M. Wt: 330.19 g/mol
InChI Key: LMKZMWVWAYJKQL-KQYNXXCUSA-N
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Description

6-Selenoinosine is a selenium-containing nucleoside analog derived from inosine, where the oxygen atom in the purine ring is replaced with selenium. This substitution confers unique chemical and biological properties, making it a subject of interest in microbial selenium metabolism and environmental bioremediation.

Properties

CAS No.

40093-99-0

Molecular Formula

C10H11N4O4Se

Molecular Weight

330.19 g/mol

InChI

InChI=1S/C10H11N4O4Se/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2/t4-,6-,7-,10-/m1/s1

InChI Key

LMKZMWVWAYJKQL-KQYNXXCUSA-N

Isomeric SMILES

C1=NC2=C(C(=N1)[Se])N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC2=C(C(=N1)[Se])N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Biological Activity

6-Selenoinosine is a selenium-containing nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer research and antioxidant properties. This article provides a comprehensive overview of the biological activity of 6-selenoinosine, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of 6-Selenoinosine

6-Selenoinosine can be synthesized through various chemical pathways involving the substitution of sulfur in inosine with selenium. The typical synthetic route includes:

  • Starting Material : Inosine or related nucleosides.
  • Reagents : Selenium compounds such as sodium selenite or selenocystine.
  • Conditions : Reaction typically occurs under acidic or basic conditions to facilitate the substitution reaction.

Antioxidant Properties

6-Selenoinosine exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and reduce oxidative damage in cellular models.

  • Mechanism : The antioxidant effect is attributed to the presence of selenium, which plays a vital role in the enzymatic activity of selenoproteins involved in redox reactions.

Cytotoxicity Against Cancer Cells

Research indicates that 6-selenoinosine possesses cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.
  • Findings : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for inducing apoptosis.
Cell LineIC50 (μM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Inhibition of cell proliferation through cell cycle arrest

Modulation of Chemotherapeutic Agents

6-Selenoinosine has been studied for its ability to enhance the efficacy of standard chemotherapeutic agents.

  • Combination Studies : When combined with doxorubicin or cisplatin, 6-selenoinosine increased the cytotoxicity of these drugs in cancer cell lines.
  • Potential Mechanism : It may inhibit drug efflux pumps or enhance drug uptake in cancer cells, leading to increased intracellular concentrations of chemotherapeutic agents.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 6-selenoinosine:

  • Case Study on Breast Cancer Treatment :
    • A study investigated the effects of 6-selenoinosine in combination with doxorubicin on MCF-7 cells.
    • Results showed a synergistic effect, leading to a higher rate of apoptosis compared to treatment with doxorubicin alone.
  • In Vivo Studies :
    • Animal models treated with 6-selenoinosine demonstrated reduced tumor growth rates compared to control groups.
    • Histopathological analysis revealed decreased mitotic activity and increased apoptotic cells in tumor tissues.

Comparison with Similar Compounds

Data Table: Comparative Analysis of 6-Selenoinosine and Analogs

Compound Structure Class Methylation Rate (Relative to Inorganics) Optimal pH/Temperature Primary Application
6-Selenoinosine Nucleoside analog Low pH 6.5, 30°C Bioremediation, DMSe production
6-Selenoguanosine Nucleoside analog Low pH 6.5, 30°C Microbial metabolism studies
6-Selenopurine Purine derivative Low pH 6.5, 30°C Anticancer research (limited)
Seleno-DL-Methionine Amino acid analog Moderate pH 6.5, 30°C Nutritional supplements

Research Findings and Key Observations

Methylation Dynamics: Inorganic selenium (selenate/selenite) is methylated 3–5 times faster than organic analogs like 6-selenoinosine in A. alternata cultures . Whole-cell bacterial systems metabolize 6-selenoinosine into DMSe, whereas cell-free extracts require specific organic substrates (e.g., 6-selenoguanosine) .

Structural Impact on Function: The ribose moiety in 6-selenoinosine distinguishes its metabolic pathways from non-nucleoside analogs like 6-selenopurine, emphasizing the role of molecular architecture in biological activity.

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